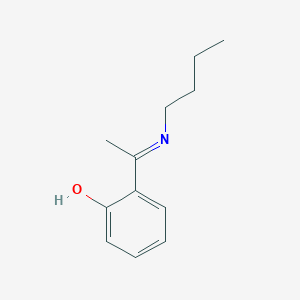
2-(1-(Butylimino)ethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Butylimino)ethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes a butylimino group attached to the ethyl side chain of the phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylimino)ethyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of transition metal catalysts and high-pressure reactors can enhance the efficiency and yield of the desired product. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Butylimino)ethyl)phenol undergoes several types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common for phenols due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Aplicaciones Científicas De Investigación
2-(1-(Butylimino)ethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-(Butylimino)ethyl)phenol involves its interaction with molecular targets and pathways within biological systems. Phenols are known to exert their effects through the disruption of cellular membranes, inhibition of enzymes, and interaction with proteins. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
2-(1-(Butylimino)ethyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Eugenol: A naturally occurring phenol with antimicrobial and analgesic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other phenols.
Propiedades
Número CAS |
54216-00-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(N-butyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-10(2)11-7-5-6-8-12(11)14/h5-8,14H,3-4,9H2,1-2H3 |
Clave InChI |
OXHZFLTWVLNLTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
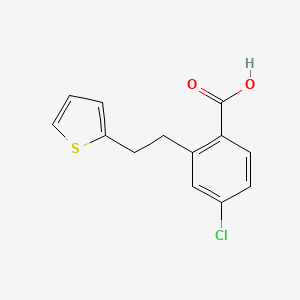


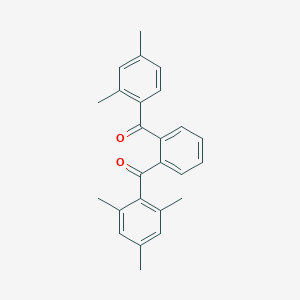
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
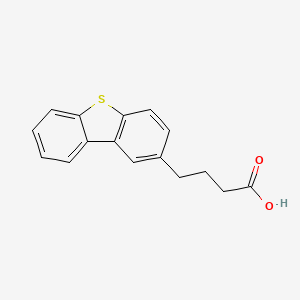


![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
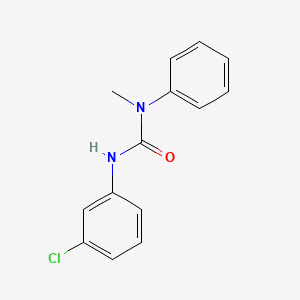


![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
